6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
This would typically include the IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of novel compounds with potential biological activity. For instance, the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one aimed at discovering new compounds with herbicidal activity, indicating the relevance of 3,4-dihydroisoquinolin-1(2H)-one derivatives in the development of agrochemicals (Wei Deng-che, 2013). Additionally, the compound's derivatives have been evaluated for anti-inflammatory and analgesic properties, highlighting their potential in medicinal chemistry (V. V. Khalturina et al., 2010).
Synthetic Methodologies
New synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been developed. This includes the preparation starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, showcasing the versatility of these compounds in organic synthesis (Berk Mujde et al., 2011).
Material Science Applications
In material science, the study of 1,4-Dihydro-2H-isoquinoline derivatives has shown these compounds' potential in applications related to coronary circulation and anti-arrhythmic action, which may be utilized in the treatment of heart rhythm disorders (M. Wienecke et al., 2005).
Chemical Characterization and Analysis
X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its synthetic precursor have contributed to the structural elucidation of these compounds, essential for the development of new pharmaceuticals and materials (J. H. Quintana et al., 2016).
Antidepressant and Anticonvulsant Agents
The synthesis and biological effects of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been reported, showing potential as novel candidate antidepressant and anticonvulsant agents. This underscores the therapeutic potential of these derivatives in treating depression and epilepsy (Zhiyang Fu et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research could be beneficial, such as potential applications of the compound.
Please consult a professional chemist or a trusted source for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
6-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-14-7-6-12(10-13(14)8-9-16-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFHLFJWIUUCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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